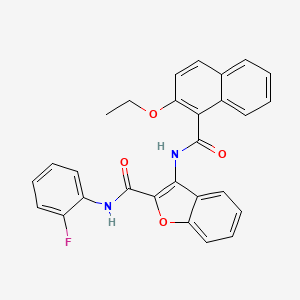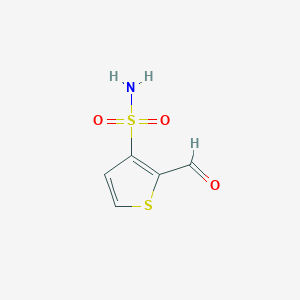![molecular formula C24H24N6O3S B3007263 2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 922106-92-1](/img/structure/B3007263.png)
2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H24N6O3S and its molecular weight is 476.56. The purity is usually 95%.
BenchChem offers high-quality 2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on similar pyrazolopyrimidine derivatives has focused on their synthesis and characterization, highlighting their potential in various fields such as medicinal chemistry and materials science. For instance, studies have reported on the synthesis of pyrazolopyrimidines through reactions involving isoflavones, hydrazine derivatives, and various catalysts, demonstrating the versatility of these compounds in chemical synthesis (Lévai et al., 2007)[https://consensus.app/papers/synthesis-4aryl352hydroxyphenylpyrazoles-reaction-levai/f4613e3f19ff525ab19423ef87303595/?utm_source=chatgpt]. Similarly, novel synthesis methods have been developed for creating thiazolyl pyrazole and benzoxazole derivatives, showcasing the adaptability of these chemical frameworks for generating compounds with potential antibacterial properties (Landage et al., 2019)[https://consensus.app/papers/synthesis-antibacterial-screening-novel-thiazolyl-landage/62515c3ee21c5b2ab1c8e5a09a43ef77/?utm_source=chatgpt].
Antimicrobial and Antiviral Activities
Compounds within this chemical class have been explored for their antimicrobial and antiviral activities. For example, novel Schiff bases synthesized from similar compounds have shown significant in vitro antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Puthran et al., 2019)[https://consensus.app/papers/synthesis-novel-schiff-bases-using-puthran/bac1f9ab506f5fceacb807a2688158cb/?utm_source=chatgpt]. Additionally, certain pyrazolopyrimidine derivatives have been investigated for their antiviral activities, including against HSV1 and HAV-MBB, indicating their potential in antiviral research and therapy (Attaby et al., 2006)[https://consensus.app/papers/synthesis-reactions-antiviral-activity-attaby/e9946f30221253179ee44a07d36a2e71/?utm_source=chatgpt].
Anticancer and Anti-inflammatory Applications
The anticancer and anti-inflammatory properties of pyrazolopyrimidine derivatives have also been a significant focus. Some derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, providing insights into their potential therapeutic applications (Rahmouni et al., 2016)[https://consensus.app/papers/synthesis-evaluation-novel-pyrazolopyrimidines-rahmouni/32f31ad28de35e1d951c558680ed39b6/?utm_source=chatgpt]. Furthermore, the synthesis of substituted benzothiophenes and indazoles, including pyrazoles and pyridines, as anti-tubercular agents highlights the broad spectrum of biological activities that these compounds may exhibit (Maurya et al., 2013)[https://consensus.app/papers/studies-substituted-benzohquinazolines-maurya/04141433be80506e8276316e045814c1/?utm_source=chatgpt].
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3S/c1-33-19-9-7-18(8-10-19)30-22-20(15-25-30)23(32)27-24(26-22)34-16-21(31)29-13-11-28(12-14-29)17-5-3-2-4-6-17/h2-10,15H,11-14,16H2,1H3,(H,26,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICSGEKDRQXYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B3007181.png)
![1,1-Dioxo-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic a](/img/structure/B3007182.png)
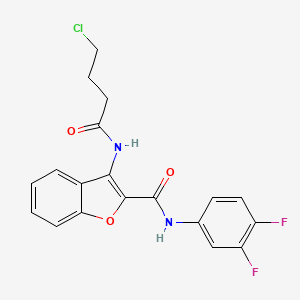


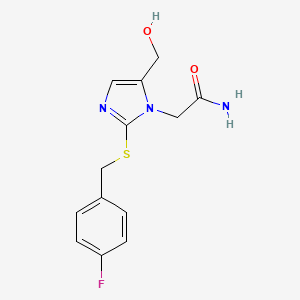
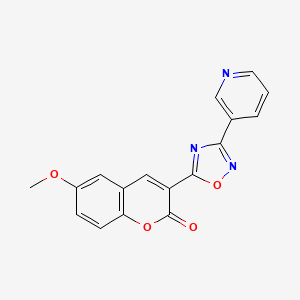
![5-(4-fluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3007192.png)

![4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B3007194.png)
![(E)-N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B3007195.png)
![6-(tert-Butoxycarbonyl)-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B3007196.png)
